6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C9H4BrFOS |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
6-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H4BrFOS/c10-7-3-9-5(2-8(7)11)1-6(4-12)13-9/h1-4H |
InChI Key |
UFNQXSKTNJJUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(SC2=CC(=C1F)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde typically involves the bromination and fluorination of benzothiophene derivatives. One common method is the bromination of 5-fluoro-1-benzothiophene-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 6 undergoes substitution reactions with nucleophiles under controlled conditions. Key examples include:
Mechanistic Insight : The bromine’s position ortho to the aldehyde directs substitution via a σ-complex intermediate, stabilized by fluorine’s inductive effect .
Aldehyde Functional Group Transformations
The aldehyde at position 2 participates in classic carbonyl reactions:
Oxidation
-
Reagent : KMnO₄ in acidic medium.
-
Product : 6-Bromo-5-fluoro-1-benzothiophene-2-carboxylic acid.
Reduction
Condensation
-
Reagent : Hydrazines (e.g., semicarbazide).
-
Product : Hydrazone derivatives (e.g., 6-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde semicarbazone).
Electrophilic Aromatic Substitution (EAS)
The benzothiophene core undergoes electrophilic substitution, though reactivity is attenuated by electron-withdrawing halogens:
| Reaction Type | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-6-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde | 45% | Nitration occurs at position 3 due to aldehyde’s meta-directing effect. |
| Sulfonation | H₂SO₄, SO₃ | 3-Sulfo-6-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde | 38% | Limited by competing aldehyde oxidation. |
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable C–C bond formation:
Buchwald-Hartwig Amination
-
Substrate : this compound.
-
Reagent : Morpholine, Pd(OAc)₂, Xantphos.
-
Product : 6-Morpholino-5-fluoro-1-benzothiophene-2-carbaldehyde.
Sonogashira Coupling
-
Substrate : this compound.
-
Reagent : TIPS-acetylene, PdCl₂(PPh₃)₂, CuI.
-
Product : 6-Alkynyl-5-fluoro-1-benzothiophene-2-carbaldehyde.
Biological Activity Correlations
Reaction products exhibit structure-dependent bioactivity:
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 200°C, with aldehyde oxidation being the primary degradation pathway .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve NAS yields by stabilizing transition states .
This compound’s versatility in cross-coupling and functional group transformations makes it a valuable intermediate in medicinal chemistry and materials science.
Scientific Research Applications
6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals with potential anticancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and proteins. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular pathways and biological processes .
Comparison with Similar Compounds
Structural and Electronic Differences
5-Bromobenzo[b]furan-2-carbaldehyde (CAS: 23145-16-6)
- Core Structure : Replaces the sulfur atom in benzothiophene with oxygen, forming a benzofuran system.
- Substituents : Bromine at position 5 (vs. 6 in the target compound) and a formyl group at position 2.
- Electronic Effects : The oxygen atom in benzofuran increases ring electron density compared to sulfur in benzothiophene, altering reactivity in electrophilic substitution or coordination chemistry .
- Applications : Benzofuran derivatives are widely used in agrochemicals and drug discovery, but the bromo-fluoro substitution pattern in the target compound may enhance metabolic stability in medicinal chemistry contexts.
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
- Core Structure : A simple benzene ring (lacking heterocyclic fusion) with bromine (position 5), fluorine (position 4), hydroxyl (position 2), and formyl groups.
- Key Differences : The absence of a fused thiophene ring reduces conjugation and planarity, impacting UV-Vis absorption and binding affinity in biological systems. The hydroxyl group introduces hydrogen-bonding capability, which may improve solubility but reduce stability under acidic conditions .
Physicochemical Properties (Inferred)
Biological Activity
6-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a benzothiophene core with bromine and fluorine substituents, positions it as a candidate for various pharmacological applications. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.
The molecular formula of this compound is , with a molecular weight of approximately 275.09 g/mol. The presence of halogen substituents at the 5 and 6 positions, along with an aldehyde functional group, enhances its reactivity and potential interactions with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may inhibit critical bacterial enzymes involved in cell wall synthesis, making it a candidate for antimicrobial applications . Additionally, the compound's structure suggests potential anticancer properties, possibly through modulation of signaling pathways involved in cell proliferation and apoptosis.
Biological Activities
Recent studies have highlighted several biological activities associated with benzothiophene derivatives, including:
- Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial effects against various pathogens, including resistant strains of Staphylococcus aureus .
- Anticancer Properties : Research indicates that benzothiophene derivatives can act as inhibitors of key cancer-related enzymes, such as histone deacetylases (HDACs), which play a role in tumor progression .
- Anti-inflammatory Effects : Some studies report anti-inflammatory properties, suggesting potential applications in treating conditions characterized by chronic inflammation .
Case Studies
Several case studies have explored the efficacy of benzothiophene derivatives:
-
Antimicrobial Efficacy :
- A study reported that a derivative exhibited an IC50 value of 7.0 nM against the MRSA pyruvate kinase enzyme, demonstrating potent antimicrobial activity .
- Another research identified an MIC of 16 µg/ml against Staphylococcus aureus for a related compound, indicating significant antibacterial potential.
- Anticancer Activity :
- Inflammation and Pain Management :
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
